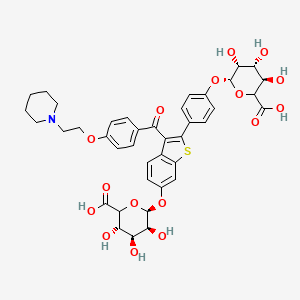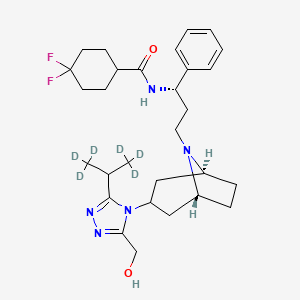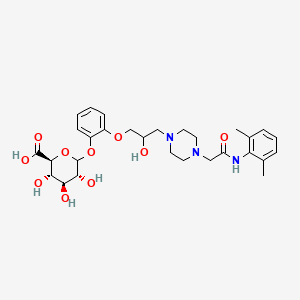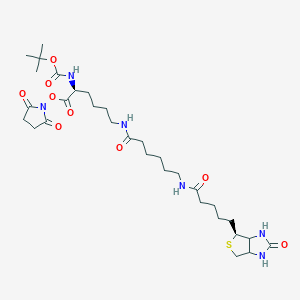
Raloxifene 6,4'-Bis-beta-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Raloxifene 6,4'-Bis-beta-D-glucuronide is a synthetic compound that has been used in scientific research since the early 2000s. It is a derivative of the drug raloxifene, which is a selective estrogen receptor modulator (SERM) that has been used to treat osteoporosis and breast cancer. This derivative has been used in a variety of scientific research applications and has shown promising results in many areas.
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
Raloxifene undergoes extensive conjugation to form 6-beta- and 4'-beta-glucuronides, mediated by UDP-glucuronosyltransferases (UGTs) such as UGT1A1 and UGT1A8 in human liver and intestinal microsomes. This metabolism pathway significantly contributes to the presystemic clearance of Raloxifene, indicating the role of intestinal glucuronidation in limiting its bioavailability (Kemp, D. C., Fan, P., & Stevens, J., 2002). Additionally, polymorphisms in UGT1A8 influence Raloxifene metabolism, potentially affecting the drug's efficacy and safety profile (Sun, D., Jones, N., Manni, A., & Lazarus, P., 2013).
Microbial Production of Glucuronides
The microbial process for the preparation of Raloxifene glucuronides, using Streptomyces sp., offers a novel route for generating these metabolites, highlighting an important application in clinical trials and research settings. This biotransformation process underscores the value of microbial systems in producing specific drug metabolites for research purposes (Briggs, B. et al., 1999).
Analytical Methods for Detection
The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for determining Raloxifene and its glucuronides in biological samples represents a critical research application. These methods enable the accurate and precise quantification of Raloxifene metabolites, facilitating pharmacokinetic and pharmacodynamic studies (Trdan, T., Roškar, R., Trontelj, J., Ravnikar, M., & Mrhar, A., 2011).
Role in Drug Metabolism and Safety
Investigations into the glucuronidation of Raloxifene in human and animal models have shed light on the drug's metabolic pathway and its implications for safety and efficacy. The interplay between metabolic enzymes and transporter proteins, such as UGTs and multidrug resistance-associated proteins (MRPs), dictates the systemic availability and excretion of Raloxifene glucuronides, influencing drug response and potential toxicity (Dalvie, D. et al., 2008).
Mécanisme D'action
Target of Action
Raloxifene 6,4’-Bis-beta-D-glucuronide is a metabolite of Raloxifene . The primary target of Raloxifene is the estrogen receptor . This receptor plays a crucial role in many biological processes, including the regulation of the menstrual cycle and reproductive development, as well as the maintenance of bone and cardiovascular health .
Mode of Action
Raloxifene acts as a selective estrogen receptor modulator (SERM) . It exhibits both estrogenic agonist and antagonist effects, depending on the specific tissue . In bone, lipid metabolism, and blood coagulation, it has estrogenic effects, while it mediates anti-estrogenic effects on breast and uterine tissues .
Biochemical Pathways
Raloxifene’s interaction with estrogen receptors leads to differential regulation of various biochemical pathways. Its estrogenic action on bone helps preserve bone mineral density, thus playing a role in the prevention of osteoporosis . Its anti-estrogenic effects on breast tissue help decrease the risk of breast cancer in postmenopausal women .
Pharmacokinetics
Raloxifene, the parent compound, is known to have a bioavailability of 2% . It is extensively bound to plasma proteins (>95%) and undergoes extensive first-pass metabolism in the liver and intestines . The elimination half-life of Raloxifene is approximately 28 hours after a single dose and 33 hours after multiple doses .
Result of Action
The main effects of Raloxifene are to preserve the bone mineral density and decrease the risk of breast cancer in postmenopausal women .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Raloxifene 6,4'-Bis-beta-D-glucuronide can be achieved through a multi-step reaction pathway involving the glucuronidation of Raloxifene.", "Starting Materials": [ "Raloxifene", "Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "Triethylamine (TEA)", "N,N-Diisopropylethylamine (DIPEA)", "N,N-Dimethylformamide (DMF)", "Methanol", "Acetic acid" ], "Reaction": [ "Raloxifene is first activated by reaction with DCC and DMAP in DMF to form an intermediate.", "Glucuronic acid is then activated by reaction with DCC and TEA in DMF to form a second intermediate.", "The two intermediates are then combined in the presence of DIPEA and stirred at room temperature to form the desired product, Raloxifene 6,4'-Bis-beta-D-glucuronide.", "The product is then purified by column chromatography using methanol and acetic acid as eluents." ] } | |
Numéro CAS |
182507-20-6 |
Formule moléculaire |
C40H43NO16S |
Poids moléculaire |
825.8 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[4-[6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C40H43NO16S/c42-27(19-4-8-21(9-5-19)53-17-16-41-14-2-1-3-15-41)26-24-13-12-23(55-40-33(48)29(44)31(46)35(57-40)38(51)52)18-25(24)58-36(26)20-6-10-22(11-7-20)54-39-32(47)28(43)30(45)34(56-39)37(49)50/h4-13,18,28-35,39-40,43-48H,1-3,14-17H2,(H,49,50)(H,51,52)/t28-,29-,30-,31-,32+,33+,34-,35-,39+,40+/m0/s1 |
Clé InChI |
PCIAOPAUTIPRHI-SLTHDDBBSA-N |
SMILES isomérique |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O |
SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O |
SMILES canonique |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O |
Synonymes |
2-[4-(β-D-Glucopyranuronosyloxy)phenyl]-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-6-yl β-D-Glucopyranosiduronic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)

